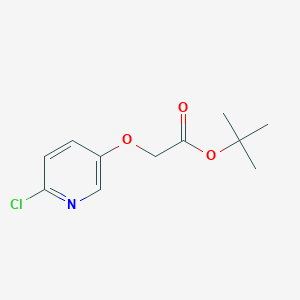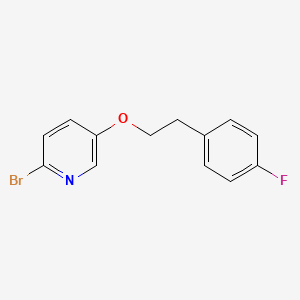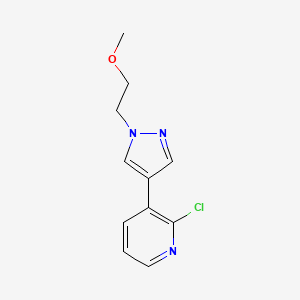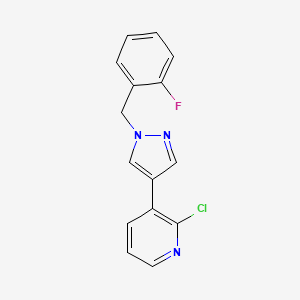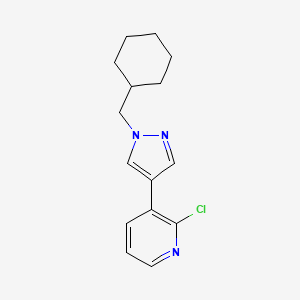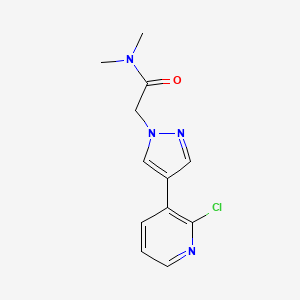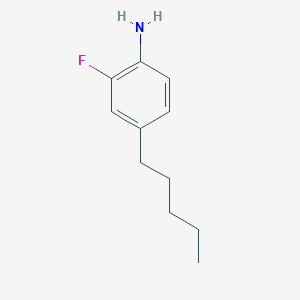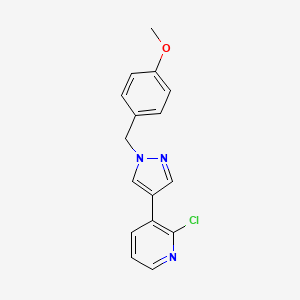
2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a pyrazolyl group The presence of the methoxybenzyl group attached to the pyrazole ring adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 2-chloropyridine with 4-methoxybenzylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-hydro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine.
Substitution: Formation of 2-substituted-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine derivatives.
Scientific Research Applications
2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but often include key proteins involved in cell signaling or metabolic processes.
Comparison with Similar Compounds
- 2-Chloro-3-(1-(4-methoxyphenyl)-1H-pyrazol-4-yl)pyridine
- 2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-5-yl)pyridine
- 2-Chloro-3-(1-(4-methoxybenzyl)-1H-imidazol-4-yl)pyridine
Uniqueness: 2-Chloro-3-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the methoxybenzyl group can enhance its lipophilicity and potentially improve its ability to cross cell membranes, making it a valuable compound in drug design.
Properties
IUPAC Name |
2-chloro-3-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-14-6-4-12(5-7-14)10-20-11-13(9-19-20)15-3-2-8-18-16(15)17/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRZQMCBSASOEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-ethyl 3-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150641.png)
![(S)-ethyl 3-amino-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150645.png)
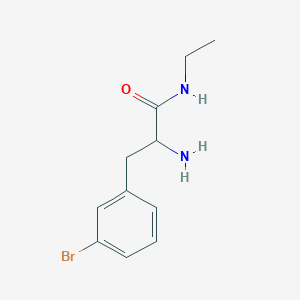
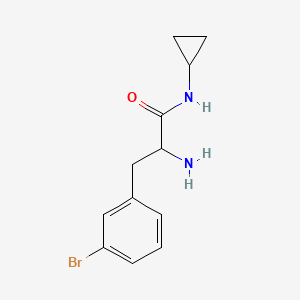
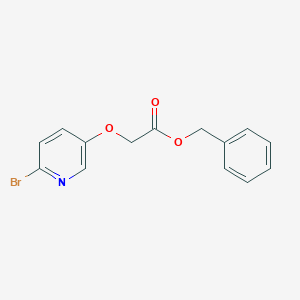
![Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate](/img/structure/B8150669.png)
